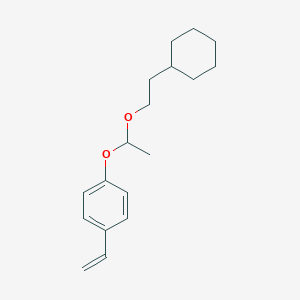
1-(1-(2-Cyclohexylethoxy)ethoxy)-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene is an organic compound with the molecular formula C18H26O2 It is a derivative of styrene, characterized by the presence of a cyclohexylethoxy group and an ethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene typically involves the following steps:
Preparation of 2-cyclohexylethanol: This can be achieved through the hydrogenation of 2-cyclohexylethyl acetate.
Formation of 1-(2-cyclohexylethoxy)ethanol: This step involves the reaction of 2-cyclohexylethanol with ethylene oxide under basic conditions.
Synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene: The final step involves the reaction of 1-(2-cyclohexylethoxy)ethanol with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug delivery systems due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-ethenylphenol: A simpler analog with a hydroxyl group instead of the cyclohexylethoxy group.
4-vinylbenzyl chloride: A precursor in the synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene.
Uniqueness: 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene is unique due to the presence of both the cyclohexylethoxy and ethenyl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C18H26O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene |
InChI |
InChI=1S/C18H26O2/c1-3-16-9-11-18(12-10-16)20-15(2)19-14-13-17-7-5-4-6-8-17/h3,9-12,15,17H,1,4-8,13-14H2,2H3 |
InChI-Schlüssel |
GZNNNNBRNHUWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCCC1CCCCC1)OC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)


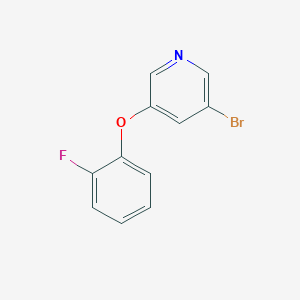

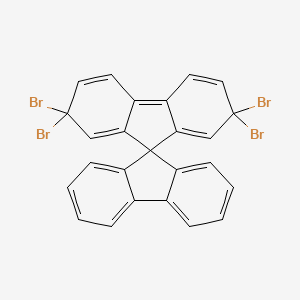
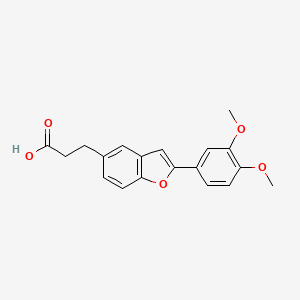

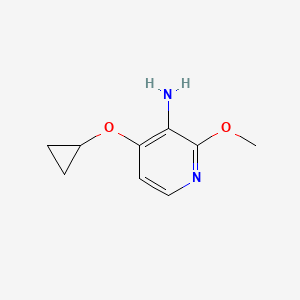
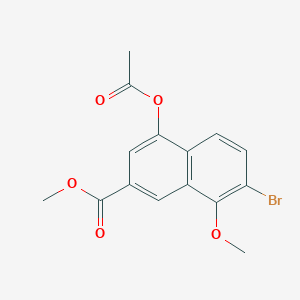
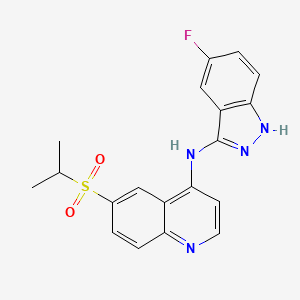

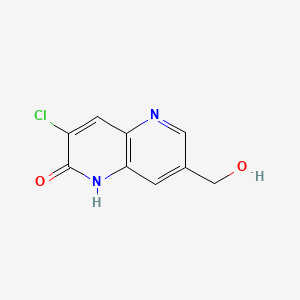
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
